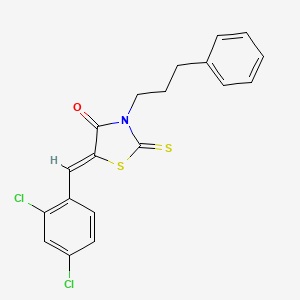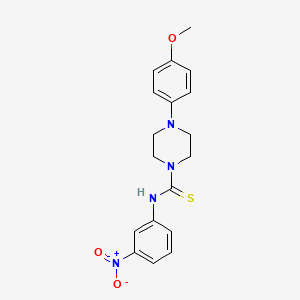![molecular formula C19H22ClN5O3 B4573773 9-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYETHYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4573773.png)
9-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYETHYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE
Vue d'ensemble
Description
9-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYETHYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines various functional groups
Applications De Recherche Scientifique
9-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYETHYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Méthodes De Préparation
The synthesis of 9-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYETHYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the core pyrimido[1,2-g]purine structure. This is followed by the introduction of the 3-chloro-4-methylphenyl and 2-methoxyethyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl and pyrimido[1,2-g]purine rings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, potentially resulting in therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYETHYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications. Similar compounds include other pyrimido[1,2-g]purine derivatives, which may have different substituents and therefore different properties and applications.
Propriétés
IUPAC Name |
9-(3-chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-12-5-6-13(11-14(12)20)23-7-4-8-24-15-16(21-18(23)24)22(2)19(27)25(17(15)26)9-10-28-3/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTIDDDVIUZWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4573702.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4573711.png)
![N-cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B4573719.png)

![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4573723.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4573729.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4573741.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4573748.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4573760.png)
![N-[3-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4573761.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4573762.png)

![N-[5-({[(4-methoxy-6-methyl-2-pyrimidinyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B4573777.png)
![1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B4573786.png)
